

DPI-3290 receptor binding affinity and selectivity

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Compound of Interest

Compound Name: DPI-3290

Cat. No.: B1670923

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An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of **DPI-3290**

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-3290 is a novel, centrally acting analgesic agent that demonstrates potent activity as a mixed opioid agonist.[1] Chemically identified as (+)-3-((α -R)- α -((2S,5R)-4-allyl-2,5-dimethyl-1-piperaziny)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, **DPI-3290** binds with high affinity to all three major opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ).[1][2] Its profile as a mixed agonist with potent antinociceptive properties has positioned it as a compound of interest for the development of treatments for severe pain.[1] This document provides a detailed overview of its receptor binding affinity, functional activity, and the experimental protocols used for these determinations.

Receptor Binding Affinity

The binding affinity of **DPI-3290** to opioid receptors was determined through saturation equilibrium binding studies. These experiments utilized membranes from rat brain or guinea pig cerebellum. The resulting inhibition constant (K_i) values quantify the affinity of the compound for the receptors, with lower values indicating a stronger binding affinity.

| Receptor Subtype | Ki (nM) [± SEM] | Source Tissue |
|------------------|-----------------|-----------------------------------|
| Delta (δ) | 0.18 ± 0.02 | Rat Brain / Guinea Pig Cerebellum |
| Mu (μ) | 0.46 ± 0.05 | Rat Brain / Guinea Pig Cerebellum |
| Kappa (κ) | 0.62 ± 0.09 | Rat Brain / Guinea Pig Cerebellum |

Table 1: Receptor Binding
Affinity of DPI-3290.[\[1\]](#)[\[2\]](#)

Functional Activity

The functional activity of **DPI-3290** as an opioid agonist was assessed using isolated tissue preparations. The compound's ability to inhibit electrically induced muscle contractions was measured to determine its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the drug required to elicit 50% of its maximum inhibitory effect.

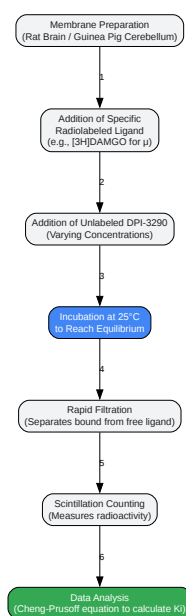
| Assay Tissue | Predominant Receptor | IC50 (nM) [± SEM] |
|--------------------|----------------------|-------------------|
| Mouse Vas Deferens | Delta (δ) | 1.0 ± 0.3 |
| Mouse Vas Deferens | Mu (μ) | 6.2 ± 2.0 |
| Mouse Vas Deferens | Kappa (κ) | 25.0 ± 3.3 |
| Guinea Pig Ileum | Mu (μ) | 3.4 ± 1.6 |
| Guinea Pig Ileum | Kappa (κ) | 6.7 ± 1.6 |

Table 2: Functional Agonist
Activity of DPI-3290.[\[1\]](#)

Experimental Protocols

Radioligand Saturation Equilibrium Binding Assay

This assay quantifies the binding affinity (K_i) of a compound by measuring its ability to displace a radiolabeled ligand that is specific for the target receptor.



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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Homogenates of rat brain or guinea pig cerebellum, which are rich in opioid receptors, were prepared.
- Incubation: The membrane preparations were incubated in the presence of a known concentration of a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69593 for κ-receptors) and varying concentrations of the unlabeled test compound, **DPI-3290**.

- **Equilibrium:** The mixture was incubated at 25°C to allow the binding to reach a state of equilibrium.
- **Separation:** The reaction was terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.
- **Quantification:** The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
- **Data Analysis:** The IC50 value was determined from the competition curve. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Isolated Tissue Functional Assays (Vas Deferens and Ileum)

These ex vivo assays measure the functional effect of a compound on smooth muscle contractions, which are modulated by opioid receptors.

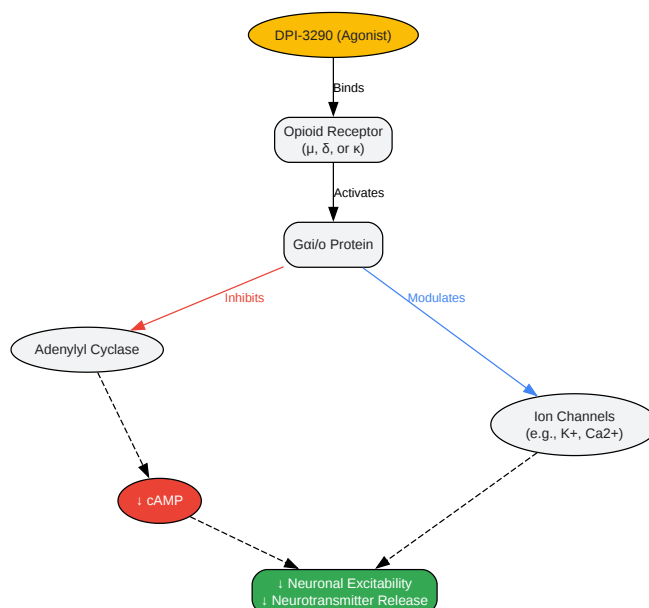
Methodology:

- **Tissue Preparation:** The vas deferens from mice or the ileum from guinea pigs were isolated and mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
- **Stimulation:** The tissues were stimulated electrically to induce consistent muscle contractions.
- **Compound Addition:** **DPI-3290** was added to the organ bath in a cumulative, concentration-dependent manner.
- **Measurement:** The inhibitory effect of **DPI-3290** on the electrically induced tension development was recorded.
- **Data Analysis:** The concentration of **DPI-3290** that produced a 50% reduction in the contractile response (IC50) was determined. By using tissues with known, predominant

opioid receptor populations (e.g., mouse vas deferens for δ , μ , and κ ; guinea pig ileum for μ and κ), the functional activity at each receptor subtype was established.[1]

Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, **DPI-3290** initiates a cascade of intracellular events upon binding to an opioid receptor. This activation typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively result in a decrease in neuronal excitability and neurotransmitter release, producing analgesia.



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References

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